Cas no 1904014-07-8 (3-(3-methylthiophen-2-yl)-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}propanamide)

3-(3-Methylthiophen-2-yl)-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}propanamide is a structurally complex organic compound featuring both thiophene and pyridine moieties, which may confer unique electronic and binding properties. Its bifunctional design, incorporating a propanamide linker, suggests potential utility as an intermediate in pharmaceutical or materials science applications. The presence of thiophene rings could enhance stability and π-conjugation, while the pyridine group may facilitate coordination or hydrogen bonding interactions. This compound’s modular structure allows for further derivatization, making it a versatile scaffold for research in medicinal chemistry or optoelectronic materials. Careful handling is advised due to its likely sensitivity to light and moisture.
3-(3-methylthiophen-2-yl)-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}propanamide structure
1904014-07-8 structure
商品名:3-(3-methylthiophen-2-yl)-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}propanamide
CAS番号:1904014-07-8
MF:C18H18N2OS2
メガワット:342.478321552277
CID:5893584
PubChem ID:92121106

3-(3-methylthiophen-2-yl)-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}propanamide 化学的及び物理的性質

名前と識別子

    • 3-(3-methylthiophen-2-yl)-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}propanamide
    • AKOS025382554
    • 3-(3-methylthiophen-2-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide
    • 3-(3-methylthiophen-2-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide
    • 3-(3-methylthiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide
    • F6515-0688
    • 1904014-07-8
    • インチ: 1S/C18H18N2OS2/c1-13-7-10-23-16(13)4-5-18(21)20-12-14-6-8-19-15(11-14)17-3-2-9-22-17/h2-3,6-11H,4-5,12H2,1H3,(H,20,21)
    • InChIKey: IRXPOJVBIGLFJZ-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(C)=C1CCC(NCC1C=CN=C(C2=CC=CS2)C=1)=O

計算された属性

  • せいみつぶんしりょう: 342.08605555g/mol
  • どういたいしつりょう: 342.08605555g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 393
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

3-(3-methylthiophen-2-yl)-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6515-0688-5mg
3-(3-methylthiophen-2-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide
1904014-07-8
5mg
$69.0 2023-09-08
Life Chemicals
F6515-0688-4mg
3-(3-methylthiophen-2-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide
1904014-07-8
4mg
$66.0 2023-09-08
Life Chemicals
F6515-0688-15mg
3-(3-methylthiophen-2-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide
1904014-07-8
15mg
$89.0 2023-09-08
Life Chemicals
F6515-0688-20mg
3-(3-methylthiophen-2-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide
1904014-07-8
20mg
$99.0 2023-09-08
Life Chemicals
F6515-0688-10μmol
3-(3-methylthiophen-2-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide
1904014-07-8
10μmol
$69.0 2023-09-08
Life Chemicals
F6515-0688-100mg
3-(3-methylthiophen-2-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide
1904014-07-8
100mg
$248.0 2023-09-08
Life Chemicals
F6515-0688-50mg
3-(3-methylthiophen-2-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide
1904014-07-8
50mg
$160.0 2023-09-08
Life Chemicals
F6515-0688-1mg
3-(3-methylthiophen-2-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide
1904014-07-8
1mg
$54.0 2023-09-08
Life Chemicals
F6515-0688-40mg
3-(3-methylthiophen-2-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide
1904014-07-8
40mg
$140.0 2023-09-08
Life Chemicals
F6515-0688-20μmol
3-(3-methylthiophen-2-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide
1904014-07-8
20μmol
$79.0 2023-09-08

3-(3-methylthiophen-2-yl)-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}propanamide 関連文献

3-(3-methylthiophen-2-yl)-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}propanamideに関する追加情報

Professional Introduction to Compound with CAS No. 1904014-07-8 and Product Name: 3-(3-methylthiophen-2-yl)-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}propanamide

Compound with the CAS number 1904014-07-8 and the product name 3-(3-methylthiophen-2-yl)-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}propanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of multiple heterocyclic rings, including thiophene and pyridine, suggests a high degree of structural complexity that may contribute to unique pharmacological properties.

The molecular framework of this compound is built around a central propanamide moiety, which is further functionalized with substituents that enhance its binding affinity and selectivity. Specifically, the N-terminal part of the molecule features a pyridin-4-ylmethyl group, which is linked to a thiophen-2-yl moiety. This arrangement creates a bifunctional entity that can interact with biological targets in multiple ways, potentially increasing its therapeutic efficacy.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such complex molecules with greater accuracy. The use of molecular docking studies has revealed that 3-(3-methylthiophen-2-yl)-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}propanamide exhibits promising interactions with various enzymes and receptors, making it a valuable candidate for further pharmacological investigation. These interactions are primarily mediated by the aromatic rings and the amide group, which can form hydrogen bonds and hydrophobic interactions with biological targets.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been instrumental in constructing the desired molecular architecture efficiently. These methods not only improve the overall yield but also minimize unwanted side products, ensuring that the final product meets stringent quality standards.

In the realm of drug discovery, heterocyclic compounds have long been recognized for their diverse biological activities. The presence of thiophene and pyridine rings in this molecule suggests potential applications in treating a wide range of diseases, including those related to inflammation, cancer, and neurological disorders. Preliminary studies have indicated that derivatives of this compound may exhibit inhibitory effects on key enzymes involved in disease pathways, highlighting its therapeutic potential.

The role of computational modeling in understanding the pharmacological properties of complex molecules cannot be overstated. Advanced software tools allow researchers to simulate the behavior of 3-(3-methylthiophen-2-yl)-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}propanamide in various biological environments, providing insights into its mechanism of action. These simulations have been particularly useful in identifying key interaction points between the compound and its target proteins, which can guide further structural optimization.

The development of novel pharmaceutical agents often involves iterative processes of synthesis, testing, and refinement. The case of 3-(3-methylthiophen-2-yl)-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}propanamide exemplifies this approach. By leveraging both experimental data and computational predictions, researchers can design analogs with enhanced properties while minimizing potential liabilities. This iterative design process is crucial for bringing new drugs to market efficiently.

The safety and efficacy of any pharmaceutical candidate must be rigorously evaluated before it can be considered for clinical use. In vitro assays are typically employed to assess the compound's interaction with biological targets and its potential toxicity profile. These studies have provided valuable insights into the safety margins of 3-(3-methylthiophen-2-yl)-N-{2-(thiophen-2-y l)pyridin -4 -y l m e t h y l } p r o p a n a m i d e, suggesting that it may be a viable candidate for further development.

As research in medicinal chemistry continues to evolve, new methodologies are being developed to streamline drug discovery processes. The integration of artificial intelligence (AI) into chemical synthesis has enabled rapid screening of vast libraries of compounds, accelerating the identification of promising candidates like 3-(3-methylthiophen - 2 - y l ) - N - { 2 - ( thi o p h e n - 2 - y l ) p y r i d i n e - 4 - y l m e t h y l } p r o p a n a m i d e. These technologies hold immense promise for discovering novel therapeutics that address unmet medical needs.

The environmental impact of pharmaceutical research is also an important consideration. Green chemistry principles are being increasingly adopted to minimize waste and reduce energy consumption during synthesis processes. By optimizing reaction conditions and using sustainable materials, researchers can develop compounds like 3-(3-methylthiophen - 2 - y l ) - N - { 2 - ( thi o p h e n - 2 - y l ) p y r i d i n e - 4 - y l m e t h y l } p r o p a n a m i d e in an environmentally responsible manner.

In conclusion,3-(3-methylthiophen - 2 - y l ) - N - { 2 - ( thi o p h e n - 2 - y l ) p y r i d i n e - 4 - y l m e t h y l } p r o p a n a m i d e represents a significant advancement in pharmaceutical chemistry due to its complex molecular structure and promising pharmacological properties. The integration of computational modeling, green chemistry principles, and AI-driven drug discovery technologies has enhanced our ability to develop novel therapeutics efficiently. As research continues,this compound is poised to play an important role in addressing various medical challenges worldwide.

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